molecular formula C11H15BrOTe B14396123 1-(4-Ethoxyphenyl)telluretan-1-ium bromide CAS No. 88188-88-9

1-(4-Ethoxyphenyl)telluretan-1-ium bromide

Cat. No.: B14396123
CAS No.: 88188-88-9
M. Wt: 370.7 g/mol
InChI Key: DPXZQDQRUHZUFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxyphenyl)telluretan-1-ium bromide is a chemical compound that belongs to the class of organotellurium compounds It is characterized by the presence of a tellurium atom bonded to a phenyl group substituted with an ethoxy group at the para position

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)telluretan-1-ium bromide typically involves the reaction of 4-ethoxyphenyl magnesium bromide with tellurium tetrachloride, followed by the addition of hydrobromic acid to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)telluretan-1-ium bromide undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.

    Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex organic molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)telluretan-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.

    Biology: Studies have explored its potential as an antioxidant due to the redox properties of tellurium.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)telluretan-1-ium bromide involves its ability to undergo redox reactions, which can modulate biological pathways. The tellurium atom can interact with thiol groups in proteins, affecting their function and activity. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)telluretan-1-ium bromide can be compared with other organotellurium compounds, such as diphenyl ditelluride and tellurium dioxide. While all these compounds share the presence of tellurium, this compound is unique due to the ethoxy substitution on the phenyl ring, which can influence its reactivity and solubility. Similar compounds include:

    Diphenyl ditelluride: Known for its use as a reagent in organic synthesis.

    Tellurium dioxide: Used in the production of tellurium-based materials and as a catalyst.

Properties

CAS No.

88188-88-9

Molecular Formula

C11H15BrOTe

Molecular Weight

370.7 g/mol

IUPAC Name

1-(4-ethoxyphenyl)telluretan-1-ium;bromide

InChI

InChI=1S/C11H15OTe.BrH/c1-2-12-10-4-6-11(7-5-10)13-8-3-9-13;/h4-7H,2-3,8-9H2,1H3;1H/q+1;/p-1

InChI Key

DPXZQDQRUHZUFJ-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)[Te+]2CCC2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.